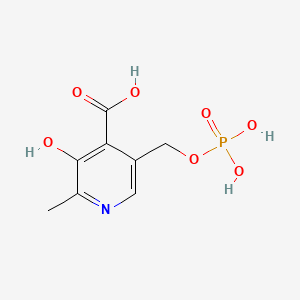

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid

Vue d'ensemble

Description

4-Pyridoxic acid 5’-phosphate is a derivative of vitamin B6, specifically a catabolite of pyridoxine. It is formed through the action of aldehyde oxidase in the liver and is a significant metabolite in the catabolism of vitamin B6 . This compound plays a crucial role in various biochemical processes and is often used as a marker to assess vitamin B6 status in clinical settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 4-Pyridoxic acid 5’-phosphate typically involves the oxidation of pyridoxal 5’-phosphate. This can be achieved using various oxidizing agents such as manganese dioxide or aldehyde oxidase . The reaction conditions often require a controlled environment to ensure the stability of the product, as it can be sensitive to light and temperature .

Industrial Production Methods: Industrial production of 4-Pyridoxic acid 5’-phosphate involves large-scale synthesis using similar oxidation processes. The compound is often produced in a controlled environment to maintain its stability and purity. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the quality and stability of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Pyridoxic acid 5’-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in numerous biochemical processes .

Common Reagents and Conditions: Common reagents used in the reactions involving 4-Pyridoxic acid 5’-phosphate include oxidizing agents like manganese dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of 4-Pyridoxic acid 5’-phosphate include pyridoxal and pyridoxamine derivatives. These products are crucial intermediates in the metabolism of vitamin B6 and play significant roles in various enzymatic reactions .

Applications De Recherche Scientifique

4-Pyridoxic acid 5’-phosphate has numerous scientific research applications. It is widely used in clinical studies to assess vitamin B6 status and its association with various diseases, including pancreatic and colorectal cancer . The compound is also used as a standard in the spectrometric analysis of metabolites . In addition, it plays a role in the study of enzymatic reactions and metabolic pathways involving vitamin B6 .

Mécanisme D'action

The mechanism of action of 4-Pyridoxic acid 5’-phosphate involves its role as a coenzyme in various biochemical reactions. It acts as a cofactor for over 140 enzyme reactions, including those involved in amino acid, glucose, and lipid metabolism . The compound interacts with specific molecular targets and pathways, facilitating the catalysis of essential biochemical processes .

Comparaison Avec Des Composés Similaires

4-Pyridoxic acid 5’-phosphate is part of the vitamin B6 family, which includes pyridoxal, pyridoxine, and pyridoxamine, along with their phosphorylated derivatives . Compared to these similar compounds, 4-Pyridoxic acid 5’-phosphate is unique in its role as a catabolite and its use as a clinical marker for vitamin B6 status . Other similar compounds include pyridoxal 5’-phosphate, pyridoxine 5’-phosphate, and pyridoxamine 5’-phosphate .

Activité Biologique

3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid, also known as 4-Pyridoxic acid 5'-phosphate (PLP), is a biologically active compound derived from vitamin B6. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀N₁O₇P

- Molecular Weight : 263.14 g/mol

- CAS Number : 954-27-8

PLP serves as a crucial coenzyme in over 140 enzyme reactions, particularly those involved in amino acid metabolism, glucose metabolism, and lipid metabolism. It acts primarily by facilitating the transfer of amino groups in transamination reactions, which are vital for synthesizing neurotransmitters and other biomolecules .

Biological Activity

- Enzymatic Role :

- Metabolic Pathways :

- Clinical Implications :

Case Study 1: PLP and Cancer Risk

A study assessed the correlation between plasma levels of PLP and the risk of developing pancreatic cancer. The findings suggested that lower levels of PLP were associated with an increased risk of this malignancy, indicating its potential role as a biomarker for cancer susceptibility .

Case Study 2: PLP in Neurological Disorders

Another investigation focused on the relationship between PLP levels and neurological health. Patients with depression exhibited significantly lower plasma PLP concentrations compared to healthy controls, suggesting a potential link between vitamin B6 metabolism and mood disorders .

Table 1: Enzymatic Reactions Involving PLP

| Enzyme Type | Reaction Type | Biological Significance |

|---|---|---|

| Amino Acid Decarboxylases | Decarboxylation | Synthesis of neurotransmitters |

| Transaminases | Transamination | Amino acid metabolism |

| Glycogen Phosphorylase | Glycogenolysis | Glucose mobilization during fasting |

Table 2: Clinical Studies on PLP Levels

| Study Focus | Population | Findings |

|---|---|---|

| Pancreatic Cancer Risk | Cancer patients | Lower PLP levels correlated with increased risk |

| Depression | Depressed vs control | Significant difference in PLP levels observed |

Propriétés

IUPAC Name |

3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO7P/c1-4-7(10)6(8(11)12)5(2-9-4)3-16-17(13,14)15/h2,10H,3H2,1H3,(H,11,12)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQNPJLEFOEFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241822 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954-27-8 | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.